Selitrectinib

Vue d'ensemble

Description

Le sélitrectinib est un inhibiteur oral prometteur de la tyrosine kinase du récepteur de la tropomyosine, actuellement en essais cliniques de phase I/II pour le traitement des cancers d'histologie indéterminée qui sont positifs pour les fusions de la tyrosine kinase du récepteur de la tropomyosine . Il a été conçu pour surmonter la résistance médiée par les mutations acquises du domaine kinase, qui se développent souvent avec les inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine de première génération .

Applications De Recherche Scientifique

Selitrectinib has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of tropomyosin receptor kinase inhibitors.

Biology: It is used to investigate the role of tropomyosin receptor kinase fusions in various biological processes.

Mécanisme D'action

Target of Action

Selitrectinib, also known as LOXO-195, is a potent inhibitor that specifically targets and binds to Tropomyosin receptor kinases (TRKs), including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . These TRKs are encoded by the NTRK1, NTRK2, and NTRK3 genes .

Mode of Action

This compound interacts with its targets by binding to TRKs, thereby preventing neurotrophin-TRK interaction and TRK activation . This interaction leads to both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the aberrant TRK kinase activity driven by oncogenic translocations involving the NTRK genes . These translocations produce fusions linking the kinase domain to the transcriptional regulatory elements and upstream coding regions of a variety of genes . The fusions lead to aberrant TRK kinase activity, driving oncogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex play a significant role in this compound’s pharmacokinetics . These factors substantially restrict this compound’s brain accumulation and oral availability .

Result of Action

The result of this compound’s action is the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins . This leads to a reduction in tumor size and potentially a halt in tumor progression .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain proteins and enzymes in the body. For instance, the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex can affect the bioavailability and distribution of this compound . Pharmacological inhibition of these factors can reverse the restrictions they impose on this compound’s brain accumulation and oral availability .

Safety and Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of this compound is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

Orientations Futures

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

Analyse Biochimique

Biochemical Properties

Selitrectinib interacts with TRK fusion proteins, which are sensitive to TRK inhibitors . It has shown highly potent and selective activity against all NTRK resistance mutations in structure modeling, enzyme assays, cell line assays, and studies in animal models . This compound is markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 .

Cellular Effects

This compound has demonstrated potent inhibition of cell proliferation in TRK fusion-containing cellular models . It has also shown dramatic reduction in fluorodeoxyglucose uptake within the tumor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically TRK fusion proteins . It has been observed that differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect the potency and mutant selectivity of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, isolated progression was observed at high drug doses, and the tumor continued to grow slowly . The relative tissue distribution of this compound remained unaltered .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, this compound caused tumor regression in LMNA–NTRK1 xenograft models harboring various mutations .

Metabolic Pathways

This compound is involved in metabolic pathways that include the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex . These enzymes and cofactors interact with this compound and affect its metabolic flux.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is substantially transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . The transport and distribution of this compound are substantially restricted by ABCB1 and ABCG2 .

Méthodes De Préparation

Le sélitrectinib est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLa voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

Le sélitrectinib subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants comme le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs comme le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le sélitrectinib a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine.

Biologie: Il est utilisé pour étudier le rôle des fusions de la tyrosine kinase du récepteur de la tropomyosine dans divers processus biologiques.

Mécanisme d'action

Le sélitrectinib exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur de la tropomyosine, qui est impliquée dans la croissance et la survie cellulaire. Le composé se lie au domaine kinase du récepteur, empêchant son activation et les voies de signalisation subséquentes . Cette inhibition conduit à la suppression de la croissance et de la prolifération tumorale .

Comparaison Avec Des Composés Similaires

Le sélitrectinib est comparé à d'autres composés similaires, tels que:

Larotrectinib: Un inhibiteur de la tyrosine kinase du récepteur de la tropomyosine de première génération qui est efficace mais conduit souvent à une résistance.

Entrectinib: Un autre inhibiteur de première génération avec des limitations similaires.

Repotrectinib: Un inhibiteur de nouvelle génération conçu pour surmonter les mutations de résistance, similaire au sélitrectinib.

Le sélitrectinib est unique dans sa capacité à surmonter la résistance médiée par les mutations acquises du domaine kinase, ce qui en fait un ajout précieux à l'arsenal des inhibiteurs de la tyrosine kinase du récepteur de la tropomyosine .

Propriétés

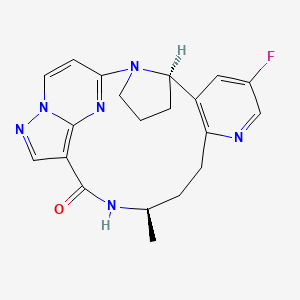

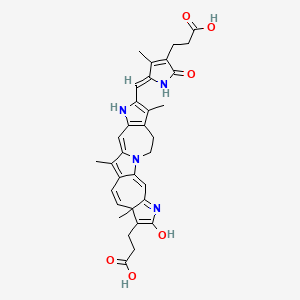

IUPAC Name |

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097002-61-2 | |

| Record name | Selitrectinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selitrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELITRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)